molecular formula C8H13N3O3 B8315504 1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole

1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole

Cat. No. B8315504
M. Wt: 199.21 g/mol
InChI Key: AMJKECKIWQNBEZ-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

In a Parr shaker bottle was placed 1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole (428 mg, 2.14 mmol), 10% palladium on activated carbon (50 mg) and ethanol (20 mL). The bottle was then placed on the Parr shaker at 50 psi of hydrogen pressure for 2 h. The reaction was then filtered through a pad of celite and washed with ethanol, concentration in vacuo afforded 1-(2-isopropoxy-ethyl)-1H-pyrazol-3-ylamine (360 mg, 99%) as a clear light yellow oil: ES-HRMS m/e calcd for C8H15N3 (M+H)+ 170.1288, observed 170.1287; 1H NMR (300 MHz, CDCl3) δ 1.10 (d, J=6.0 Hz, 6H, 2×CH3), 3.43 (br, 2 H, NH2), 3.49 (m, 1H, OCH), 3.70 (t, J=5.6 Hz, 2H, OCH2), 4.05 (t, J=5.6 Hz, 2H, NCH2), 5.57 (d, J=2.3 Hz, 1H, Ar), 7.22 (d, J=2.3 Hz, 1H, Ar).
Quantity
428 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[N:8]1)([CH3:3])[CH3:2].[H][H]>[Pd].C(O)C>[CH:1]([O:4][CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][C:9]([NH2:12])=[N:8]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
428 mg
Type
reactant
Smiles
C(C)(C)OCCN1N=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through a pad of celite
WASH
Type
WASH
Details
washed with ethanol, concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OCCN1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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